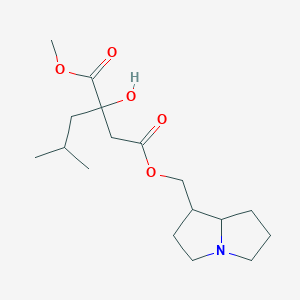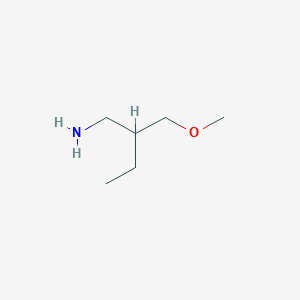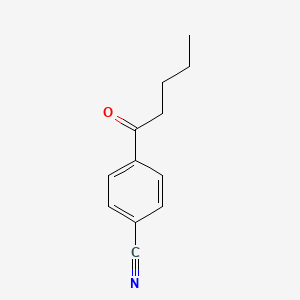
N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-metilpiperidin-3-il)oxolano-3-carboxamida es un compuesto con la fórmula molecular C11H20N2O2 y un peso molecular de 212.29 g/mol . Este compuesto es parte de la familia de los derivados de piperidina, que son conocidos por sus papeles significativos en la industria farmacéutica debido a sus diversas actividades biológicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(4-metilpiperidin-3-il)oxolano-3-carboxamida típicamente involucra la reacción de 4-metilpiperidina con ácido oxolano-3-carboxílico bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y una base como trietilamina para facilitar la formación del enlace amida .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. El enfoque general implicaría escalar los métodos de síntesis de laboratorio, asegurando que las condiciones de reacción estén optimizadas para la producción a gran escala. Esto incluye mantener la temperatura, presión y tiempo de reacción adecuados para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-metilpiperidin-3-il)oxolano-3-carboxamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, hidróxido, cianuro).
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO4) en medio ácido o básico.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter seco.
Sustitución: Halógenos (por ejemplo, cloro, bromo) en presencia de un catalizador como cloruro de hierro (III) (FeCl3).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, la reducción puede producir alcoholes o aminas, y la sustitución puede producir derivados halogenados.
Aplicaciones Científicas De Investigación
N-(4-metilpiperidin-3-il)oxolano-3-carboxamida tiene varias aplicaciones de investigación científica, incluyendo:
Química: Usado como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus potenciales aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Utilizado en la producción de productos farmacéuticos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de N-(4-metilpiperidin-3-il)oxolano-3-carboxamida involucra su interacción con dianas moleculares específicas en el cuerpo. Estas dianas pueden incluir enzimas, receptores u otras proteínas que juegan un papel en varios procesos biológicos. Las vías exactas y las dianas moleculares involucradas todavía están bajo investigación, pero la estructura del compuesto sugiere que puede interactuar con los receptores de neurotransmisores o las enzimas involucradas en las vías metabólicas .
Comparación Con Compuestos Similares
Compuestos Similares
- N-(4-metilpiperidin-3-il)oxolano-2-carboxamida
- N-(4-metilpiperidin-3-il)oxolano-4-carboxamida
- N-(4-metilpiperidin-3-il)tetrahidrofurano-3-carboxamida
Singularidad
N-(4-metilpiperidin-3-il)oxolano-3-carboxamida es única debido a sus características estructurales específicas, que incluyen el anillo oxolano y la parte piperidina. Estas características contribuyen a sus propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para la investigación y el desarrollo en varios campos .
Propiedades
Fórmula molecular |
C11H20N2O2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c1-8-2-4-12-6-10(8)13-11(14)9-3-5-15-7-9/h8-10,12H,2-7H2,1H3,(H,13,14) |
Clave InChI |
PHDGMIUJJSXDIN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCNCC1NC(=O)C2CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B12107664.png)


![2H-Cyclopenta[b]furan-2,5-diol,hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-,(3aR,4R,5R,6aS)-](/img/structure/B12107678.png)
![3-Methoxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12107683.png)




